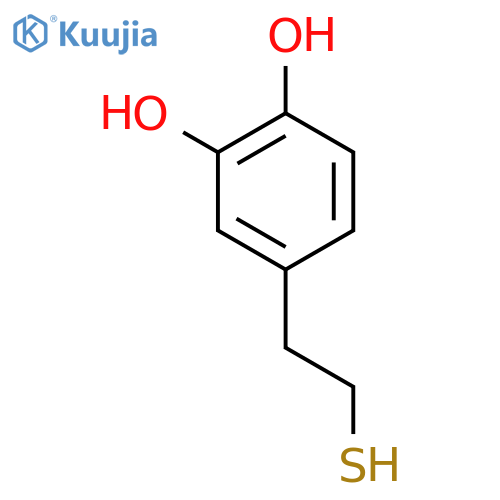

Cas no 267219-51-2 (4-(2-sulfanylethyl)benzene-1,2-diol)

267219-51-2 structure

商品名:4-(2-sulfanylethyl)benzene-1,2-diol

CAS番号:267219-51-2

MF:C8H10O2S

メガワット:170.228801250458

MDL:MFCD24727300

CID:3925872

PubChem ID:11593507

4-(2-sulfanylethyl)benzene-1,2-diol 化学的及び物理的性質

名前と識別子

-

- 1,2-Benzenediol, 4-(2-mercaptoethyl)-

- 4-(2-sulfanylethyl)benzene-1,2-diol

- SCHEMBL11541519

- 4-(2-mercaptoethyl)benzene-1,2-diol

- EN300-2005539

- 267219-51-2

-

- MDL: MFCD24727300

- インチ: InChI=1S/C8H10O2S/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,9-11H,3-4H2

- InChIKey: YBSGFJJODBOFAZ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 170.04015073Da

- どういたいしつりょう: 170.04015073Da

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 119

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

4-(2-sulfanylethyl)benzene-1,2-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2005539-5000mg |

4-(2-sulfanylethyl)benzene-1,2-diol |

267219-51-2 | 5g |

$2235.0 | 2021-11-01 | ||

| Enamine | EN300-2005539-1.0g |

4-(2-sulfanylethyl)benzene-1,2-diol |

267219-51-2 | 1g |

$1142.0 | 2023-06-02 | ||

| Enamine | EN300-2005539-5.0g |

4-(2-sulfanylethyl)benzene-1,2-diol |

267219-51-2 | 5g |

$3313.0 | 2023-06-02 | ||

| Enamine | EN300-2005539-10000mg |

4-(2-sulfanylethyl)benzene-1,2-diol |

267219-51-2 | 10g |

$3315.0 | 2021-11-01 | ||

| Enamine | EN300-2005539-10.0g |

4-(2-sulfanylethyl)benzene-1,2-diol |

267219-51-2 | 10g |

$4914.0 | 2023-06-02 | ||

| Enamine | EN300-2005539-0.25g |

4-(2-sulfanylethyl)benzene-1,2-diol |

267219-51-2 | 0.25g |

$1051.0 | 2023-09-16 | ||

| Enamine | EN300-2005539-10g |

4-(2-sulfanylethyl)benzene-1,2-diol |

267219-51-2 | 10g |

$4914.0 | 2023-09-16 | ||

| Enamine | EN300-2005539-0.05g |

4-(2-sulfanylethyl)benzene-1,2-diol |

267219-51-2 | 0.05g |

$959.0 | 2023-09-16 | ||

| Enamine | EN300-2005539-2500mg |

4-(2-sulfanylethyl)benzene-1,2-diol |

267219-51-2 | 2500mg |

$1510.0 | 2021-11-01 | ||

| Enamine | EN300-2005539-500mg |

4-(2-sulfanylethyl)benzene-1,2-diol |

267219-51-2 | 500mg |

$739.0 | 2021-11-01 |

4-(2-sulfanylethyl)benzene-1,2-diol 関連文献

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

267219-51-2 (4-(2-sulfanylethyl)benzene-1,2-diol) 関連製品

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量